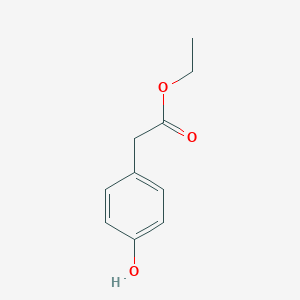

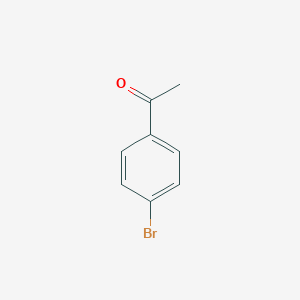

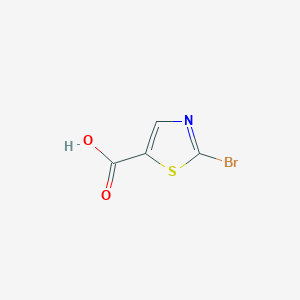

![molecular formula C18H19ClF3NO3 B126643 叔丁基 N-[4-chloro-2-(4-环丙基-1,1,1-三氟-2-羟基丁-3-炔-2-基)苯基]氨基甲酸酯 CAS No. 201218-08-8](/img/structure/B126643.png)

叔丁基 N-[4-chloro-2-(4-环丙基-1,1,1-三氟-2-羟基丁-3-炔-2-基)苯基]氨基甲酸酯

描述

The compound tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate is a chemical entity that appears to be related to a class of tert-butyl N-hydroxycarbamates. These compounds are of interest due to their potential use as building blocks in organic synthesis and their relevance in the synthesis of natural products with biological activity, such as jaspine B, which has shown cytotoxic activity against human carcinoma cell lines .

Synthesis Analysis

The synthesis of related tert-butyl N-hydroxycarbamates typically involves multiple steps starting from simple precursors like aldehydes or amino acids such as L-Serine. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, was achieved through a seven-step process that includes esterification, Boc protection, and Corey-Fuchs reaction, with overall yields ranging from 30% to 41% . These methods demonstrate the complexity and the synthetic challenges associated with the preparation of such compounds.

Molecular Structure Analysis

While the specific molecular structure analysis of tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate is not detailed in the provided papers, the general structure of tert-butyl N-hydroxycarbamates suggests that they may contain functional groups such as carbamate esters, hydroxyl groups, and possibly aromatic rings with substituents that can influence their reactivity and physical properties .

Chemical Reactions Analysis

The tert-butyl N-hydroxycarbamates are shown to be versatile intermediates in organic synthesis. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of related compounds involves reactions such as esterification, protection/deprotection of functional groups, and the Corey-Fuchs reaction, which is used to introduce alkyne functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-hydroxycarbamates are not explicitly discussed in the provided papers. However, the presence of tert-butyl groups is known to impart steric bulk, which can affect the solubility and reactivity of these compounds. The trifluoromethyl and cyclopropyl groups are likely to influence the compound's lipophilicity and electronic properties, which could be relevant in their biological activity or interaction with other molecules during synthesis .

科学研究应用

环境降解和生物降解

氯苯甲酰胺 (CIPC) 是一种 N-苯基氨基甲酸酯类杀虫剂,具有环境持久性,通过水解、生物分解、光解和热过程降解速率不同。由于对环境毒性和对人类健康的影响的担忧,强调了对其实施使用立法和更新分析方法的必要性 (Smith 和 Bucher,2012)。

在冷等离子体反应器中通过添加氢分解甲基叔丁基醚 (MTBE) 展示了一种环境修复的替代方法,突出了射频 (RF) 等离子体反应器在将 MTBE 分解并转化为危害较小物质方面的潜力 (Hsieh 等人,2011)。

在土壤和地下水中的归趋

- 综述了乙基叔丁基醚 (ETBE) 在土壤和地下水中的归趋,指出了需氧生物降解途径和共污染物对生物降解效率的影响。这篇综述表明了生物强化和生物刺激策略在修复受 ETBE 和类似化合物污染的地下水方面的潜力 (Thornton 等人,2020)。

生物修复技术

- 对 MTBE 生物降解和生物修复策略的全面综述强调了在好氧条件下 MTBE 生物转化和矿化的证据,以及在厌氧条件下越来越多的证据。这项工作讨论了原位生物修复技术的潜力,突出了 MTBE 降解途径的复杂性 (Fiorenza 和 Rifai,2003)。

环境和健康影响

- 综述了合成酚类抗氧化剂 (SPA) 的环境存在、归趋和毒性,包括 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 2,4-二叔丁基苯酚 (DBP) 等衍生物。本研究解决了对减少环境和健康影响的新型 SPA 的需求 (Liu 和 Mabury,2020)。

安全和危害

属性

IUPAC Name |

tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClF3NO3/c1-16(2,3)26-15(24)23-14-7-6-12(19)10-13(14)17(25,18(20,21)22)9-8-11-4-5-11/h6-7,10-11,25H,4-5H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCJVKSQWMFUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001109508 | |

| Record name | 1,1-Dimethylethyl N-[4-chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate | |

CAS RN |

201218-08-8 | |

| Record name | 1,1-Dimethylethyl N-[4-chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201218-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[4-chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

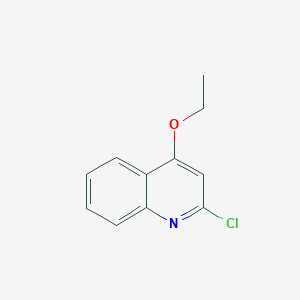

![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)

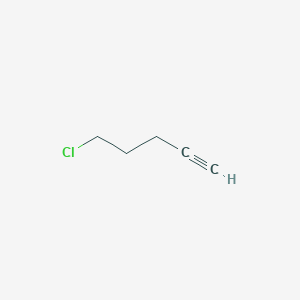

![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)

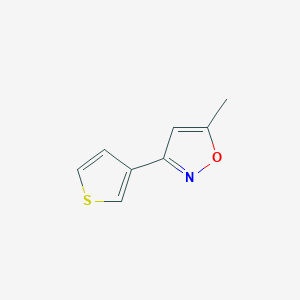

![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)

![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)